Technical Monograph: (1-Methyl-1H-pyrazol-5-yl)methanamine Hydrochloride
Technical Monograph: (1-Methyl-1H-pyrazol-5-yl)methanamine Hydrochloride
This technical guide provides an in-depth analysis of (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride , a critical heterocyclic building block in medicinal chemistry.
Structural Integrity, Synthesis, and Application in Fragment-Based Drug Design[1]
Executive Summary & Chemical Identity
(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a bifunctional heterocyclic scaffold characterized by a 1,5-disubstituted pyrazole core.[1] Unlike its more common 1,3-isomer, the 1,5-substitution pattern introduces unique steric vectors and electronic properties, making it a "privileged structure" in the design of kinase inhibitors and GPCR ligands.
Core Chemical Data
| Property | Specification |
| IUPAC Name | (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride |
| CAS Number | 1788989-09-2 (HCl Salt); 863548-52-1 (Free Base) |
| Molecular Formula | C₅H₉N₃[2][1][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 147.61 g/mol (Salt); 111.15 g/mol (Base) |
| Solubility | Highly soluble in H₂O, DMSO, Methanol; Insoluble in Et₂O, Hexane |
| pKa (Calculated) | ~8.5 (Primary amine), ~2.0 (Pyrazole N2) |
| Appearance | White to off-white hygroscopic solid |
Structural Analysis & Topology
The pyrazole ring is an aromatic system containing two adjacent nitrogen atoms. The distinction between the 1,3- and 1,5-isomers is critical in drug design due to the "pyrazole tautomer trap." In N-unsubstituted pyrazoles, the 3- and 5-positions are identical due to rapid tautomerism. However, N-methylation locks the tautomer , rendering the C3 and C5 positions chemically and spatially distinct.
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C5-Position: Adjacent to the N-methyl group.[2][1][3][4][6][8][10][11] Sterically crowded but electronically enriched compared to C3.
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Aminomethyl Group: Provides a flexible linker with a primary amine, serving as a key "exit vector" for growing fragment hits into lead compounds.
Diagram 1: Chemical Structure & Numbering Logic
Synthesis & Manufacturing Methodologies
Synthesizing 1,5-disubstituted pyrazoles is chemically challenging due to the thermodynamic preference for 1,3-isomers during standard cyclization. Two primary routes are employed: Thermodynamic Lithiation (High Precision) and Regioselective Cyclization (Scale-Up).
Route A: Thermodynamic Lithiation (The "Switch" Mechanism)
Direct lithiation of 1-methylpyrazole is controlled by temperature and kinetics.
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Kinetic Control (-78°C): Lithiation occurs at the N-methyl group (lateral lithiation).
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Thermodynamic Control (0°C to RT): The anion equilibrates to the C5-position (ring lithiation), stabilized by coordination with the N1 lone pair.
Route B: Nitrile Reduction
The most common precursor is 1-methyl-1H-pyrazole-5-carbonitrile , which is reduced to the amine.
Diagram 2: Synthetic Pathway Flowchart
Analytical Characterization
Validation of the 1,5-isomer (vs. 1,3) is paramount.
NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| NH₃⁺ (Ammonium) | 8.30 - 8.60 | Broad Singlet | 3H | Characteristic of primary amine HCl salts. |
| C3-H (Ring) | 7.35 - 7.45 | Doublet (J≈2Hz) | 1H | Deshielded due to proximity to N2. |
| C4-H (Ring) | 6.25 - 6.35 | Doublet (J≈2Hz) | 1H | Shielded; typical β-proton in heteroaromatics. |
| CH₂ (Methylene) | 4.05 - 4.15 | Broad Singlet | 2H | Benzylic-like shift, broadened by NH coupling. |
| N-CH₃ (Methyl) | 3.80 - 3.90 | Singlet | 3H | Distinctive N-Me shift; diagnostic for 1-methylpyrazoles. |
Differentiation Note: In the 1,3-isomer, the C5-H proton typically resonates further downfield (~7.6-7.8 ppm) compared to the C3-H in the 1,5-isomer. NOESY experiments showing correlation between the N-Methyl and the CH₂-linker confirm the 1,5-substitution.
Applications in Drug Discovery
This molecule serves as a high-value Fragment and Linker .
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Fragment-Based Drug Discovery (FBDD):
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The primary amine forms hydrogen bonds with key residues (e.g., Asp, Glu) in active sites.
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The pyrazole ring acts as a bioisostere for phenyl or pyridine rings, improving solubility and metabolic stability.
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Kinase Inhibition:
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Used to target the hinge region of kinases. The 1,5-geometry orients substituents differently than the 1,3-scaffold, allowing access to unique hydrophobic pockets.
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Diagram 3: Fragment Evolution Workflow
Safety & Handling (SDS Highlights)
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Hazards:
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H314: Causes severe skin burns and eye damage (Free base is corrosive).
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H335: May cause respiratory irritation.
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Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
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Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7019421, (1-Methyl-1H-pyrazol-5-yl)methanamine. Retrieved from [Link]
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Begtrup, M., et al. (2006). "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 4, 1300-1307. Retrieved from [Link]
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Kong, Y., et al. (2014).[13] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 16(2), 576–579.[13] Retrieved from [Link]
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Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
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